molecular formula C7H11BN2O2 B590804 (2-(Dimethylamino)pyridin-4-yl)boronic acid CAS No. 1207749-70-9

(2-(Dimethylamino)pyridin-4-yl)boronic acid

Cat. No.: B590804
CAS No.: 1207749-70-9
M. Wt: 165.987
InChI Key: UEJBHXVBUABNEO-UHFFFAOYSA-N
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Description

“(2-(Dimethylamino)pyridin-4-yl)boronic acid” is a boronic acid compound with the molecular formula C7H11BN2O2 . It is a useful boronic acid for the synthesis of various bioactive small molecules .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process involves a radical approach and can be used for the formal anti-Markovnikov hydromethylation of alkenes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of seven carbon atoms, eleven hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms . The average mass is 165.985 Da and the monoisotopic mass is 166.091354 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Catalysis in Chemical Synthesis

(2-(Dimethylamino)pyridin-4-yl)boronic acid and its derivatives have been explored for their catalytic properties in various chemical reactions. For instance, boronic acid-based complexes have been developed as reusable homogeneous catalysts for amide condensation reactions. These complexes, including those involving 4-(N,N-dimethylamino)pyridine (DMAP), have been shown to facilitate amide formation efficiently, highlighting their potential for large-scale chemical synthesis processes (Yanhui Lu, Ke Wang, K. Ishihara, 2017).

Organic Synthesis and Functionalization

Further applications in organic synthesis include the facilitation of iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, yielding various lactones under neutral conditions. This showcases the compound's role as a versatile catalyst in organic synthesis, enabling the production of complex organic molecules with potential pharmaceutical applications (Chuisong Meng, Zhihui Liu, Yuxiu Liu, Qingmin Wang, 2015).

Cross-Coupling Reactions

The utility of this compound extends to facilitating Suzuki–Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds. These reactions have been employed to create highly functionalized heteroarylpyridines, demonstrating the compound's role in expanding the toolkit for chemical synthesis and the generation of new molecules with potential applications in various fields (Amy E. Smith, Kate M. Clapham, A. Batsanov, M. Bryce, B. Tarbit, 2008).

Sensor Development

Another intriguing application is in the design of new boronic acid fluorescent sensors for detecting biologically important saccharides. Compounds like this compound have been used to create sensors that exhibit significant fluorescence changes upon the addition of saccharides at physiological pH. This has implications for biomedical research and diagnostics, where such sensors could be used for the detection and quantification of specific sugars in biological samples (R. Hosseinzadeh, M. Mohadjerani, Mona Pooryousef, Abbas Eslami, S. Emami, 2015).

Future Directions

The future directions of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” research could involve further development of the protodeboronation process , as well as exploration of its potential applications in the synthesis of various bioactive small molecules . The Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction, is also a promising area of research .

Mechanism of Action

Target of Action

The primary target of (2-(Dimethylamino)pyridin-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups for transmetalation .

Pharmacokinetics

It’s worth noting that the compound is used in the sm cross-coupling reaction, which is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good stability and bioavailability in these conditions.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is crucial in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are typically mild and tolerant of various functional groups . The compound is also relatively stable, readily prepared, and generally environmentally benign , suggesting that it may have good efficacy and stability in a variety of environments.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, (2-(Dimethylamino)pyridin-4-yl)boronic acid plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound interacts with palladium, a metal catalyst, in a process called transmetalation, where it is transferred from boron to palladium .

Cellular Effects

The cellular effects of this compound are primarily observed through its role in the Suzuki–Miyaura cross-coupling reaction This reaction is widely applied in carbon–carbon bond-forming reactions, which are fundamental to many cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. Its stability and degradation over time can be inferred from its use in Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Metabolic Pathways

The metabolic pathways involving this compound are not well documented. Its role in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with enzymes or cofactors involved in carbon–carbon bond formation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well understood. Its role in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with transporters or binding proteins involved in metal catalysis .

Properties

IUPAC Name

[2-(dimethylamino)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJBHXVBUABNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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